Tetracosanoate

Description

Properties

IUPAC Name |

tetracosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZGJDVWLFXDLK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

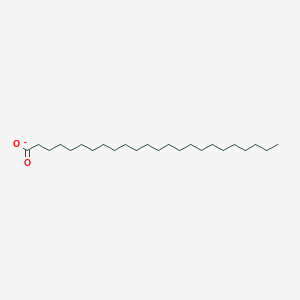

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47O2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420121 | |

| Record name | tetracosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46927-71-3 | |

| Record name | tetracosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tetracosanoate: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracosanoate, also known as lignocerate, is a saturated very-long-chain fatty acid (VLCFA) with the chemical formula C₂₄H₄₇O₂⁻. It is the conjugate base of tetracosanoic acid (lignoceric acid). This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological roles of this compound. Particular focus is given to its involvement in metabolic disorders, the associated signaling pathways, and relevant experimental protocols for its study. All quantitative data are summarized in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.

Chemical Structure and Physicochemical Properties

This compound is a straight-chain saturated fatty acid anion. The parent molecule, tetracosanoic acid, consists of a 24-carbon backbone with a carboxylic acid group at one end.[1]

Physicochemical Properties of Tetracosanoic Acid

The physicochemical properties of tetracosanoic acid are crucial for understanding its behavior in biological systems and for developing analytical methods. A summary of these properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₄₈O₂ | [2][3] |

| Molecular Weight | 368.63 g/mol | [2][4] |

| Melting Point | 80-84.2 °C | [2][4] |

| Boiling Point | 272 °C at 10 mmHg | [5] |

| Solubility | Soluble in chloroform (B151607) and diethyl ether.[6][7] Insoluble in water.[8] | [6][7][8] |

| pKa (Predicted) | 4.78 ± 0.10 | [5] |

| LogP (Octanol/Water Partition Coefficient) | 11.4 | [2] |

Table 1: Physicochemical Properties of Tetracosanoic Acid. This table summarizes key physical and chemical properties of tetracosanoic acid, the protonated form of this compound.

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and quantification of this compound and its derivatives.

| Spectroscopic Technique | Key Features and Observations |

| Mass Spectrometry (MS) | The mass spectrum of tetracosanoic acid can be found in various databases.[9][10] For its methyl ester, characteristic fragments are observed that allow for its identification.[1][11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra are available for tetracosanoic acid and its esters, providing detailed structural information.[12][13][14][15] |

Table 2: Spectroscopic Data for Tetracosanoic Acid and its Derivatives. This table provides an overview of available spectroscopic data for the characterization of this compound.

Biological Role and Signaling Pathways

This compound is a component of cerebrosides and sphingomyelin (B164518) and serves as an energy source in vivo.[6] It is synthesized during brain development.[3] The metabolism of very-long-chain fatty acids like this compound is critical for various biological functions.[16]

Role in Metabolic Disorders

The accumulation of VLCFAs, including this compound, is a hallmark of several inherited metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[3][17]

-

X-linked Adrenoleukodystrophy (X-ALD): This genetic disorder is caused by mutations in the ABCD1 gene, which codes for a peroxisomal transporter protein essential for the breakdown of VLCFAs.[15] The resulting accumulation of this compound and other VLCFAs is toxic to cells, particularly in the central nervous system and adrenal glands, leading to demyelination and adrenal insufficiency.[3][15]

-

Zellweger Spectrum Disorders: These are a group of rare, inherited conditions characterized by the absence or reduction of functional peroxisomes.[17] This leads to the accumulation of VLCFAs and other metabolites normally processed in peroxisomes, causing severe neurological and developmental problems.[18]

Cellular Stress and Signaling Pathways

The accumulation of this compound is a significant cellular stressor, leading to the activation of multiple signaling pathways that contribute to the pathophysiology of VLCFA disorders.

The buildup of VLCFAs, including this compound, has been shown to induce oxidative stress. This is characterized by an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to lipid peroxidation and protein carbonylation.[19] The increased ROS production can overwhelm the cell's antioxidant defenses, such as catalase and glutathione.[19]

Saturated VLCFAs like this compound can induce endoplasmic reticulum (ER) stress.[20] This leads to the activation of the unfolded protein response (UPR), a signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged.[20][21] Key markers of ER stress, such as GRP78, CHOP, and the splicing of XBP1 mRNA, are upregulated in response to VLCFA accumulation.[22]

In the context of X-ALD, the accumulation of VLCFAs is associated with a significant inflammatory response in the central nervous system.[15] This involves the activation of microglia and astrocytes and the production of pro-inflammatory cytokines.[23] Altered glycolipid and glycerophospholipid signaling, driven by the abnormal VLCFA profile, is believed to contribute to these inflammatory cascades.[12]

Experimental Protocols

Quantification of this compound

Accurate quantification of this compound in biological samples is crucial for diagnosing and monitoring VLCFA disorders. A common workflow involves hydrolysis of esterified fatty acids, extraction, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

A detailed protocol for the quantification of VLCFAs can be adapted from methodologies designed for clinical diagnostics.[16]

In Vitro Model for Studying this compound-Induced Cellular Stress

Studying the cellular effects of this compound in vitro is essential for understanding disease mechanisms and for drug screening.

Objective: To induce cellular stress in a relevant cell line (e.g., oligodendrocytes, astrocytes, or fibroblasts) by treatment with tetracosanoic acid and to measure markers of oxidative and ER stress.

Materials:

-

Cell line of interest (e.g., primary human fibroblasts)

-

Cell culture medium and supplements

-

Tetracosanoic acid (lignoceric acid)

-

Bovine serum albumin (BSA), fatty acid-free

-

Ethanol

-

Reagents for assessing oxidative stress (e.g., ROS/RNS detection kits)

-

Reagents for assessing ER stress (e.g., antibodies for western blotting of CHOP, GRP78; primers for RT-qPCR of XBP1 splicing)

Protocol:

-

Preparation of Tetracosanoic Acid-BSA Conjugate:

-

Prepare a stock solution of tetracosanoic acid in ethanol.

-

Prepare a solution of fatty acid-free BSA in serum-free cell culture medium.

-

Add the tetracosanoic acid stock solution to the BSA solution while stirring to allow for conjugation. This improves the solubility and cellular uptake of the fatty acid.[24][25]

-

-

Cell Treatment:

-

Plate the cells and allow them to adhere.

-

Replace the culture medium with medium containing the tetracosanoic acid-BSA conjugate at the desired final concentration. Include a vehicle control (BSA in medium with an equivalent amount of ethanol).

-

Incubate the cells for a predetermined time course (e.g., 24-48 hours).

-

-

Assessment of Cellular Stress:

-

Oxidative Stress: At the end of the treatment period, measure ROS/RNS production using a suitable fluorescent probe and analyze by flow cytometry or fluorescence microscopy.[19]

-

ER Stress: Harvest the cells for protein and RNA analysis.

-

Conclusion

This compound is a very-long-chain fatty acid with important physiological roles, particularly in the nervous system. Its accumulation due to defects in peroxisomal metabolism leads to severe cellular dysfunction, primarily through the induction of oxidative and endoplasmic reticulum stress, and subsequent inflammatory responses. Understanding the intricate details of these signaling pathways is crucial for the development of therapeutic strategies for X-ALD and Zellweger spectrum disorders. The experimental protocols outlined in this guide provide a framework for researchers to investigate the pathological effects of this compound and to screen for potential therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. ABCD1 Transporter Deficiency Results in Altered Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adrenoleukodystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. X‐linked adrenoleukodystrophy: Pathology, pathophysiology, diagnostic testing, newborn screening and therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evolution of adrenoleukodystrophy model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dysregulation of very-long-chain fatty acid metabolism causes membrane saturation and induction of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. DSpace [diposit.ub.edu]

- 12. Altered glycolipid and glycerophospholipid signaling drive inflammatory cascades in adrenomyeloneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A mouse model for X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-linked adrenoleukodystrophy: MedlinePlus Genetics [medlineplus.gov]

- 16. The Role of Oxidative Stress and Inflammation in X-Link Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Evidence of oxidative stress in very long chain fatty acid--treated oligodendrocytes and potentialization of ROS production using RNA interference-directed knockdown of ABCD1 and ACOX1 peroxisomal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Lipid-induced endoplasmic reticulum stress in X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The role of ER stress in lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Saturated Fatty Acid-Induced Endoplasmic Reticulum Stress and Insulin Resistance Are Prevented by Imoxin in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Pathway of Tetracosanoic Acid Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracosanoic acid, a saturated very-long-chain fatty acid (VLCFA) with a 24-carbon backbone, plays a crucial role in various aspects of plant biology. It serves as a key precursor for the synthesis of essential structural components, including cuticular waxes and suberin, which form protective barriers against environmental stresses. Furthermore, tetracosanoic acid and its derivatives are integral components of sphingolipids, vital molecules involved in membrane structure and cell signaling. Understanding the biosynthesis of this important fatty acid is paramount for developing strategies to enhance plant resilience and for exploring novel applications in biotechnology and drug development. This technical guide provides an in-depth overview of the core biosynthetic pathway of tetracosanoic acid in plants, with a focus on the well-studied model organism Arabidopsis thaliana.

The Core Biosynthetic Pathway: Fatty Acid Elongation (FAE)

The synthesis of tetracosanoic acid occurs in the endoplasmic reticulum (ER) through a multi-step process known as the fatty acid elongation (FAE) cycle. This process extends shorter-chain fatty acyl-CoAs, primarily C18-CoA, by adding two-carbon units from malonyl-CoA in four sequential reactions. The FAE complex is comprised of four core enzymes: β-ketoacyl-CoA synthase (KCS), β-ketoacyl-CoA reductase (KCR), 3-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR).[1][2][3][4][5]

Key Enzymes and their Roles

The coordinated action of the four FAE enzymes is essential for the successful elongation of the fatty acyl chain.

-

β-ketoacyl-CoA Synthase (KCS): This is the first and rate-limiting enzyme in the FAE cycle. It catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA.[3][6] The KCS enzyme is the primary determinant of substrate specificity, meaning different KCS isoforms prefer acyl-CoAs of specific chain lengths.[1][7] In Arabidopsis, a large family of 21 KCS genes has been identified, with specific members responsible for the synthesis of VLCFAs of varying lengths.[8] For the synthesis of tetracosanoic acid (C24:0), the enzyme KCS9 has been identified as playing a crucial role in the elongation of C22-CoA to C24-CoA.[8][9]

-

β-ketoacyl-CoA Reductase (KCR): The second step involves the reduction of the β-ketoacyl-CoA to a 3-hydroxyacyl-CoA. This reaction is catalyzed by KCR, which utilizes NADPH as a reducing agent. In Arabidopsis, KCR1 is the primary reductase involved in the FAE complex.[1][2]

-

3-hydroxyacyl-CoA Dehydratase (HCD): The third enzyme, HCD, catalyzes the dehydration of the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA. The gene PASTICCINO2 (PAS2) encodes the principal HCD in Arabidopsis.[1][2]

-

Enoyl-CoA Reductase (ECR): In the final step of the elongation cycle, ECR reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer. The protein CER10 has been identified as the ECR in Arabidopsis.[2]

This newly elongated acyl-CoA can then re-enter the FAE cycle for further elongation or be channeled into various metabolic pathways for the synthesis of waxes, suberin, or sphingolipids.

Signaling Pathways and Logical Relationships

The biosynthesis of tetracosanoic acid is a highly regulated process, integrated with the overall lipid metabolism of the plant cell. The following diagram illustrates the core logic of the fatty acid elongation cycle.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes involved in tetracosanoic acid biosynthesis in Arabidopsis thaliana.

Table 1: Key Enzymes and their Substrate Specificities

| Enzyme | Gene (Arabidopsis) | Primary Substrate(s) | Product(s) | Notes |

| KCS9 | At2g04550 | C22:0-CoA | C24:0-CoA | Key enzyme for the final elongation step to produce tetracosanoic acid.[8][9] |

| KCR1 | At1g67730 | β-ketoacyl-CoAs | 3-hydroxyacyl-CoAs | Exhibits broad substrate specificity.[1] |

| PAS2 | At5g10480 | 3-hydroxyacyl-CoAs | trans-2,3-enoyl-CoAs | The primary HCD in the elongase complex.[1] |

| CER10 | At3g55360 | trans-2,3-enoyl-CoAs | Saturated acyl-CoAs | Acts as the main ECR in fatty acid elongation.[2] |

Table 2: Relative Gene Expression Levels of Key Enzymes in Arabidopsis thaliana Tissues

| Gene | Leaf | Root | Stem | Flower | Silique (Seed) |

| KCS9 | Low | Moderate | High | High | Moderate |

| KCR1 | High | High | High | High | High |

| PAS2 | High | High | High | High | High |

| CER10 | High | High | High | High | High |

Note: Expression levels are qualitative summaries based on publicly available microarray and RNA-seq data from databases such as GEO. "Low," "Moderate," and "High" are relative terms for comparison across tissues.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the biosynthesis of tetracosanoic acid.

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to identify and quantify the fatty acid profile, including tetracosanoic acid, in plant tissues.

Experimental Workflow Diagram

Methodology:

-

Tissue Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Lipid Extraction: Extract total lipids from the homogenized tissue using a chloroform:methanol (B129727) solvent system (e.g., 2:1, v/v) according to the Folch method.

-

Transesterification: Convert the fatty acids in the lipid extract to their corresponding fatty acid methyl esters (FAMEs) by incubation with methanol containing a catalyst (e.g., 1% sulfuric acid or sodium methoxide) at a specific temperature and time (e.g., 85°C for 1 hour).

-

FAME Extraction: After cooling, add water and hexane (B92381) to the reaction mixture. Vortex and centrifuge to separate the phases. The upper hexane phase containing the FAMEs is collected.

-

GC-MS Analysis: Inject an aliquot of the FAME extract into a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions: Use a suitable capillary column (e.g., DB-23) with a temperature gradient program to separate the FAMEs based on their boiling points and polarity.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Identify individual FAMEs by comparing their mass spectra and retention times to those of authentic standards.

-

-

Quantification: Quantify the amount of each fatty acid by comparing the peak area to that of an internal standard of known concentration.

Promoter::GUS Fusion Assays for Gene Expression Analysis

This technique is used to visualize the spatial and temporal expression patterns of genes encoding the FAE enzymes.

Methodology:

-

Vector Construction: Clone the promoter region of the gene of interest (e.g., KCS9) upstream of the β-glucuronidase (GUS) reporter gene in a plant transformation vector.

-

Plant Transformation: Introduce the promoter::GUS construct into Arabidopsis thaliana using Agrobacterium tumefaciens-mediated floral dip transformation.

-

Selection of Transgenic Plants: Select transgenic plants by growing seeds on a medium containing an appropriate antibiotic or herbicide.

-

Histochemical GUS Staining:

-

Harvest tissues from transgenic plants at different developmental stages.

-

Incubate the tissues in a staining solution containing 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc), a chromogenic substrate for the GUS enzyme.

-

The GUS enzyme will cleave X-Gluc, resulting in a blue precipitate at the site of gene expression.

-

Destain the tissues with ethanol (B145695) to remove chlorophyll (B73375) and visualize the blue staining pattern under a microscope.

-

Characterization of T-DNA Insertional Mutants

This reverse genetics approach is used to determine the function of a specific gene by analyzing the phenotype of a plant in which that gene has been disrupted by a T-DNA insertion.

Methodology:

-

Identification of Mutants: Obtain T-DNA insertional mutant lines for the genes of interest (e.g., kcs9) from a stock center such as the Arabidopsis Biological Resource Center (ABRC).

-

Genotyping: Perform PCR-based genotyping to identify homozygous mutant plants. This involves using a combination of gene-specific primers and a T-DNA left border primer to distinguish between wild-type, heterozygous, and homozygous individuals.

-

Phenotypic Analysis: Grow the homozygous mutant plants alongside wild-type control plants under standard conditions. Carefully observe and document any phenotypic differences in growth, development, and morphology.

-

Biochemical Analysis: Perform GC-MS analysis of the fatty acid composition of the mutant plants to determine the impact of the gene disruption on the VLCFA profile, specifically looking for changes in the levels of tetracosanoic acid.

Conclusion

The biosynthesis of tetracosanoic acid in plants is a well-defined process carried out by the fatty acid elongase complex in the endoplasmic reticulum. The specificity of this pathway, particularly for producing C24 fatty acids, is primarily governed by the β-ketoacyl-CoA synthase KCS9. A thorough understanding of this pathway, facilitated by the experimental approaches outlined in this guide, is essential for manipulating the production of VLCFAs in plants. Such manipulations hold promise for improving plant stress tolerance, enhancing the nutritional value of crops, and developing novel bio-based materials and pharmaceuticals. Further research into the regulatory networks that control the expression and activity of the FAE enzymes will undoubtedly uncover new avenues for biotechnological innovation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. lipidmaps.org [lipidmaps.org]

- 3. Tackling functional redundancy of Arabidopsis fatty acid elongase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 5. Generation and characterization of Arabidopsis T-DNA insertion mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative assessment of engineered Cas9 variants for target specificity enhancement by single-molecule reaction pathway analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Genome-wide identification and expression analysis of the KCS gene family in soybean (Glycine max) reveal their potential roles in response to abiotic stress [frontiersin.org]

- 8. mpipz.mpg.de [mpipz.mpg.de]

- 9. GEO Accession viewer [ncbi.nlm.nih.gov]

The Biological Role of Tetracosanoate in Human Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracosanoate, also known as lignoceric acid (C24:0), is a very long-chain saturated fatty acid (VLCFA) that plays a paradoxical role in human physiology. While it is an essential component of complex lipids vital for the structural integrity of cellular membranes, particularly the myelin sheath, its accumulation due to metabolic dysfunction is cytotoxic and underlies severe neurodegenerative disorders. This technical guide provides an in-depth exploration of the synthesis, degradation, and multifaceted biological functions of this compound. It details the metabolic pathways governing its homeostasis and examines the pathophysiology of diseases arising from its dysregulation, such as X-linked Adrenoleukodystrophy (X-ALD) and Zellweger Spectrum Disorders (PBD-ZSD). Furthermore, this document outlines key experimental protocols for the quantification and study of this compound and presents quantitative data and metabolic pathway visualizations to serve as a comprehensive resource for the scientific community.

Introduction

Tetracosanoic acid is a saturated fatty acid with a 24-carbon backbone. As a VLCFA, its metabolism is distinct from that of shorter fatty acids. Its synthesis occurs in the endoplasmic reticulum, while its degradation is confined to peroxisomes. This compartmentalization is crucial for maintaining physiological concentrations. This compound's primary functions are structural; it is a key constituent of sphingolipids, such as ceramides (B1148491) and sphingomyelin, which are integral to the architecture and function of cell membranes, especially in the nervous system.[1][2] Dysfunctional metabolism, leading to an accumulation of this compound and other VLCFAs, is the biochemical hallmark of a class of severe genetic disorders known as peroxisomal disorders.[2]

Metabolic Pathways

Synthesis and Elongation

Endogenous synthesis of this compound occurs in the endoplasmic reticulum (ER) through a cyclical, four-step elongation process that adds two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA. The rate-limiting step is catalyzed by a family of enzymes known as Fatty Acid Elongases (ELOVL). Specifically, ELOVL1 is the primary elongase responsible for extending very-long-chain fatty acids, exhibiting high substrate specificity for acyl-CoAs of C22:0 (behenic acid) to produce C24:0 (tetracosanoic acid).[3][4]

Peroxisomal Beta-Oxidation (Degradation)

Unlike shorter-chain fatty acids that are oxidized in mitochondria, this compound and other VLCFAs are exclusively degraded in peroxisomes. The process begins with the activation of this compound to its CoA ester, tetracosanoyl-CoA. This activated form is then transported from the cytosol into the peroxisome by the ATP-binding cassette (ABC) transporter subfamily D member 1 (ABCD1), also known as the Adrenoleukodystrophy Protein (ALDP).[5][6] A defect in the ABCD1 gene is the cause of X-linked Adrenoleukodystrophy.[5]

Inside the peroxisome, tetracosanoyl-CoA undergoes a chain-shortening process via beta-oxidation, which releases acetyl-CoA units. The resulting shorter-chain acyl-CoAs can then be transported to mitochondria for complete oxidation to CO₂ and H₂O.[7]

Biological Functions and Pathophysiology

Structural Roles

The primary role of this compound is as a precursor for complex lipids, particularly sphingolipids. Its long, saturated chain influences the biophysical properties of cell membranes, contributing to lipid raft formation and membrane stability.

-

Myelin Sheath: this compound is highly enriched in the sphingolipids of myelin, the insulating layer around nerve axons. This composition is critical for proper nerve impulse conduction.

-

Skin Barrier: It is a component of ceramides in the stratum corneum, forming a waterproof barrier that prevents water loss and protects against environmental insults.

Pathophysiology of VLCFA Accumulation

The failure to degrade this compound and other VLCFAs leads to their accumulation in various tissues, most critically in the brain, spinal cord, and adrenal glands.[8] This buildup is cytotoxic, triggering oxidative stress, mitochondrial dysfunction, and a potent inflammatory response that leads to cell death and tissue damage.[9]

-

X-linked Adrenoleukodystrophy (X-ALD): Caused by mutations in the ABCD1 gene, leading to a non-functional ALDP transporter.[5] VLCFAs accumulate in the cytosol because they cannot be imported into the peroxisome for degradation.[9] This results in progressive demyelination of the central nervous system, axonopathy in the spinal cord (adrenomyeloneuropathy), and adrenal insufficiency.[5][9]

-

Zellweger Spectrum Disorders (PBD-ZSD): A group of autosomal recessive disorders caused by mutations in PEX genes, which are required for the assembly of functional peroxisomes.[10] The absence of peroxisomes means the entire VLCFA degradation pathway is non-functional, leading to severe, multi-systemic abnormalities and often early death.[8][10]

Quantitative Data

The quantification of VLCFAs in plasma is a primary diagnostic biomarker for peroxisomal disorders.[2][11] The absolute concentration of C26:0 and the ratios of C24:0/C22:0 and C26:0/C22:0 are critical diagnostic parameters.[12][13]

| Analyte / Ratio | Biological Matrix | Control (Healthy) | X-linked Adrenoleukodystrophy (Hemizygote) | Zellweger Syndrome | Unit |

| Tetracosanoic Acid (C24:0) | Plasma | 0.7 - 1.5 | 1.5 - 4.0 | > 4.0 | µg/mL |

| Hexacosanoic Acid (C26:0) | Plasma | 0.01 - 0.03 | 0.2 - 1.5 | > 1.5 | µg/mL |

| C24:0 / C22:0 Ratio | Plasma | 0.6 - 1.1 | > 1.2 | > 2.0 | ratio |

| C26:0 / C22:0 Ratio | Plasma | 0.005 - 0.02 | > 0.03 | > 0.1 | ratio |

| Peroxisomal β-Oxidation | Fibroblasts | 100 (normalized) | < 30 | < 5 | % Activity |

Note: The values presented are typical ranges and may vary between laboratories. Data synthesized from multiple sources.[11][12][14][15]

Experimental Protocols

Quantification of VLCFA in Plasma by GC-MS

This protocol outlines the standard method for diagnosing peroxisomal disorders by measuring VLCFA levels.[13][16]

Principle: Total fatty acids are liberated from plasma lipids by hydrolysis, converted to volatile methyl esters (FAMEs), and then separated and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) with stable isotope-labeled internal standards.

Methodology:

-

Sample Preparation: To 100 µL of plasma, add a known amount of internal standard (e.g., deuterated C24:0-d4).

-

Hydrolysis: Add 1 mL of 0.5 M KOH in methanol. Seal the tube and heat at 100°C for 60 minutes to saponify lipid esters.

-

Acidification: Cool the sample and acidify with 0.5 mL of 6 M HCl to protonate the free fatty acids.

-

Extraction: Extract the fatty acids by adding 2 mL of hexane (B92381), vortexing vigorously, and centrifuging to separate the phases. Transfer the upper hexane layer to a new tube. Repeat the extraction.

-

Derivatization: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen. Add 200 µL of 14% boron trifluoride in methanol. Seal and heat at 100°C for 10 minutes to form fatty acid methyl esters (FAMEs).

-

Final Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge. Transfer the upper hexane layer containing the FAMEs for analysis.

-

GC-MS Analysis:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A non-polar capillary column (e.g., DB-1ms).

-

Injection: 1 µL of the final extract.

-

Oven Program: Start at 150°C, ramp to 250°C at 20°C/min, then ramp to 320°C at 5°C/min and hold.

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode to detect the characteristic ions for each FAME and its internal standard.

-

-

Data Analysis: Quantify each fatty acid by comparing the peak area of its endogenous form to the peak area of its corresponding stable isotope-labeled internal standard. Calculate the C24:0/C22:0 and C26:0/C22:0 ratios.

Peroxisomal Beta-Oxidation Assay in Cultured Fibroblasts

This assay directly measures the functional capacity of the peroxisomal beta-oxidation pathway.[17][18]

Principle: Live fibroblast cells are incubated with a stable-isotope labeled VLCFA substrate (e.g., D₃-C22:0). The peroxisomal beta-oxidation machinery shortens this substrate, producing labeled shorter-chain fatty acids (e.g., D₃-C16:0). The ratio of the labeled product to the remaining labeled substrate, measured by mass spectrometry, reflects the pathway's activity.

Methodology:

-

Cell Culture: Culture human skin fibroblasts from patients and controls in standard medium until confluent.

-

Substrate Incubation: Replace the medium with fresh medium containing a known concentration of D₃-C22:0 (e.g., 10 µM). Incubate for 48-72 hours.

-

Cell Harvest: Wash the cells with PBS, then harvest by scraping.

-

Lipid Extraction and Analysis: Perform hydrolysis, extraction, and derivatization to FAMEs as described in Protocol 5.1.

-

Mass Spectrometry Analysis: Analyze the FAMEs using GC-MS or LC-MS/MS to quantify the amounts of the labeled substrate (D₃-C22:0) and the chain-shortened product (D₃-C16:0).

-

Data Analysis: Calculate the product-to-substrate ratio (D₃-C16:0 / D₃-C22:0). Normalize the activity to the total protein content of the cell lysate. A lower ratio indicates deficient peroxisomal beta-oxidation.

Acyl-CoA Synthetase (ACS) Activity Assay

This assay measures the activity of enzymes that activate this compound, the first step required for its metabolism.[19]

Principle: A cell or tissue lysate is incubated with a radiolabeled or fluorescently tagged fatty acid, ATP, and Coenzyme A. The formation of the acyl-CoA product is quantified. A common method involves a fluorometric assay where the produced acyl-CoA is used in a series of coupled enzymatic reactions that generate a fluorescent product.[20][21]

Methodology:

-

Lysate Preparation: Homogenize cells or tissue in an ice-cold assay buffer. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mix containing assay buffer, ATP, Coenzyme A, and the specific fatty acid substrate (this compound).

-

Enzyme Reaction: Add the cell lysate to the reaction mixture to initiate the reaction. For fluorometric kits, also add the coupled enzyme/developer mix.

-

Measurement:

-

Radiometric: After incubation, stop the reaction and use a differential phase partitioning method (e.g., Dole extraction) to separate the radiolabeled acyl-CoA product from the unreacted fatty acid, then quantify using a scintillation counter.

-

Fluorometric: Measure the increase in fluorescence over time in a kinetic mode using a plate reader (e.g., Ex/Em = 535/587 nm).

-

-

Data Analysis: Calculate the rate of acyl-CoA formation (e.g., nmol/min) and normalize to the amount of protein in the lysate to determine the specific activity (e.g., nmol/min/mg protein).

Conclusion

This compound is a critical lipid molecule whose metabolism is tightly regulated between the endoplasmic reticulum and the peroxisome. Its role as a structural component of myelin and the skin barrier underscores its importance in normal physiology. However, the devastating neurological consequences of its accumulation in peroxisomal disorders highlight the essential and non-redundant function of peroxisomal beta-oxidation. The diagnostic and research methodologies detailed herein are fundamental tools for clinicians and scientists working to understand these diseases and develop novel therapeutic strategies. Future research aimed at modulating ELOVL1 activity or enhancing residual ABCD1 function holds promise for treating these debilitating conditions.

References

- 1. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Therapeutic Role of ELOVL in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adrenoleukodystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ABCD1 - Wikipedia [en.wikipedia.org]

- 7. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. meridian.allenpress.com [meridian.allenpress.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Zellweger Spectrum Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Plasma very long chain fatty acids in 3,000 peroxisome disease patients and 29,000 controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diagnostic patterns of very-long-chain fatty acids in plasma of patients with X-linked adrenoleukodystrophy. | Sigma-Aldrich [sigmaaldrich.com]

- 15. Profiles of very-long-chain fatty acids in plasma, fibroblasts, and blood cells in Zellweger syndrome, X-linked adrenoleukodystrophy, and rhizomelic chondrodysplasia punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. abcam.cn [abcam.cn]

- 21. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]

Natural Sources of Lignoceric Acid: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

Lignoceric acid (C24:0), a very long-chain saturated fatty acid (VLCFA), is a crucial component of various biological structures, notably in the nervous system. Its presence in sphingolipids is vital for the integrity and function of nerve cell membranes and myelin sheaths.[1] Abnormal metabolism and accumulation of lignoceric acid are implicated in severe neurological disorders such as X-linked adrenoleukodystrophy and Zellweger syndrome, making its study critical for therapeutic development.[2][3][4] This document provides a comprehensive overview of the natural sources of lignoceric acid, details its metabolic pathways, and presents standardized methodologies for its extraction and quantification.

Introduction to Lignoceric Acid

Lignoceric acid, systematically named tetracosanoic acid, is a saturated fatty acid with the chemical formula C₂₄H₄₈O₂.[5] It is naturally found in small amounts in most animal and plant fats and is a key constituent of cerebrosides, a type of glycosphingolipid concentrated in the brain and nervous tissue.[5][6] Historically, it was first identified in beech wood tar.[7] Beyond its structural role, lignoceric acid's metabolic pathway is of significant interest. It is synthesized in the developing brain and its catabolism occurs primarily within peroxisomes.[2][3] Dysfunctional peroxisomal oxidation of lignoceric acid leads to its accumulation, a hallmark of several demyelinating disorders.[1][4]

Natural Sources and Quantitative Distribution

Lignoceric acid is distributed across the plant and animal kingdoms, typically as a minor component of the total fatty acid profile. However, certain sources contain significantly higher concentrations.

Plant-Based Sources

Plants are a primary source of lignoceric acid, where it is often found in seed oils, waxes, and as a byproduct of lignin (B12514952) production.[5][8] Peanut oil is one of the most well-documented dietary sources.[5] Other notable plant sources include various nuts, canola oil, and cocoa butter.[1] Certain specialized plant waxes, such as carnauba and rice bran wax, contain exceptionally high levels of lignoceric acid.[9]

Animal-Based Sources

In animals, lignoceric acid is a component of various natural fats and is particularly concentrated in sphingomyelin, a type of sphingolipid found in cell membranes.[1][7] Trace amounts can also be found in fish oils.[10]

Microbial Sources

Lignoceric acid is present in trace amounts in some microorganisms, including certain species of microalgae, seaweeds, and edible mushrooms.[8] While microbial production of many fatty acids is a field of active research, specific high-yield microbial sources for lignoceric acid are not yet established.[11][12]

Quantitative Data Summary

The concentration of lignoceric acid varies significantly among natural sources. The following table summarizes the quantitative data available in the scientific literature.

| Source Category | Specific Source | Lignoceric Acid Content (% of Total Fatty Acids) | Reference(s) |

| Plant Oils | Peanut Oil (Arachis hypogaea) | 0.4% - 2.5% | [5][8][13][14] |

| Olive Oil (Olea europaea) | 0.5% - 1.0% | [8] | |

| Plant Seeds | Red Sandalwood Tree (Adenanthera pavonina) | Up to 25% | [9] |

| Plant Waxes | Carnauba Wax | ~30% | [9] |

| Rice Bran Wax | ~40% | [9] | |

| Other | Wood Tar | Present | [5][7][15] |

Metabolism of Lignoceric Acid

The metabolism of lignoceric acid involves both anabolic (synthesis) and catabolic (degradation) pathways, which are critical for maintaining cellular homeostasis.

Biosynthesis

Lignoceric acid is synthesized from shorter-chain fatty acids through the action of fatty acid elongase enzymes located in the endoplasmic reticulum. The process involves the sequential addition of two-carbon units, utilizing malonyl-CoA as the donor. This pathway is particularly active during myelination in the developing brain.[4][16]

Degradation (Peroxisomal β-Oxidation)

Unlike shorter-chain fatty acids which are oxidized in the mitochondria, the breakdown of VLCFAs like lignoceric acid occurs almost exclusively in peroxisomes.[3] The first step, the conversion of lignoceric acid to its active form, lignoceroyl-CoA, is catalyzed by a specific very long-chain acyl-CoA synthetase (VLCFA-CoAs) located on the peroxisomal membrane.[3] Subsequently, lignoceroyl-CoA undergoes β-oxidation within the peroxisome. A defect in the peroxisomal VLCFA-CoAs is a key factor in the pathogenesis of X-linked adrenoleukodystrophy.[3]

Methodologies for Extraction and Quantification

Accurate quantification of lignoceric acid from complex biological matrices requires robust extraction and analytical techniques. The most common approach involves lipid extraction, saponification, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography.

Experimental Protocol: Quantification from Plant Oil

This section outlines a generalized protocol for the quantification of lignoceric acid from a plant oil source, such as peanut oil.

5.1.1. Materials and Reagents

-

Peanut oil sample

-

Methanol

-

0.9% NaCl solution

-

0.5 M KOH in methanol

-

14% Boron trifluoride (BF₃) in methanol

-

Saturated NaCl solution

-

n-Hexane (GC grade)

-

Anhydrous sodium sulfate (B86663)

-

Internal Standard (e.g., Heptadecanoic acid, C17:0)

-

Lignoceric acid standard

5.1.2. Procedure

-

Total Lipid Extraction (Modified Folch Method)

-

Weigh approximately 100 mg of the oil sample into a glass tube. Add a known amount of internal standard.

-

Add 2 mL of chloroform:methanol (2:1, v/v) and vortex thoroughly for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform layer containing the lipids and transfer to a new tube.

-

Evaporate the solvent under a stream of nitrogen at 40°C.

-

-

Saponification and Methylation (to form FAMEs)

-

To the dried lipid extract, add 2 mL of 0.5 M KOH in methanol.

-

Incubate in a water bath at 80°C for 10 minutes.

-

Cool to room temperature and add 2 mL of 14% BF₃ in methanol.

-

Incubate again at 80°C for 10 minutes to facilitate methylation.

-

Cool to room temperature. Add 1 mL of saturated NaCl solution and 2 mL of n-hexane.

-

Vortex vigorously for 2 minutes and centrifuge at 2,000 x g for 5 minutes.

-

Collect the upper hexane (B92381) layer containing the FAMEs.

-

-

Sample Cleanup and Analysis

-

Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the sample under a gentle stream of nitrogen.

-

Reconstitute in a known volume of hexane for GC analysis.

-

Inject 1 µL of the sample into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS). A capillary column suitable for FAME analysis (e.g., DB-23 or similar) should be used.

-

Identify the lignoceric acid methyl ester peak by comparing its retention time with that of a pure standard.

-

Quantify the amount of lignoceric acid by comparing its peak area to the peak area of the internal standard.

-

Note: This is a generalized protocol. Optimization of incubation times, temperatures, and solvent volumes may be necessary depending on the specific sample matrix and available instrumentation.[17][18]

Conclusion and Future Directions

Lignoceric acid, while a minor component of most natural fats, plays a major role in the structure and function of the nervous system. Its primary natural sources are concentrated in specific plant oils and waxes, with peanut oil being a notable dietary source. Understanding the metabolic pathways of lignoceric acid is fundamental to elucidating the pathology of serious metabolic disorders. The methodologies for its extraction and analysis are well-established, providing reliable tools for researchers. Future research should focus on exploring novel, high-yield natural sources, potentially through microbial engineering, and further refining analytical techniques to improve sensitivity and throughput for clinical applications.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cellular oxidation of lignoceric acid is regulated by the subcellular localization of lignoceroyl-CoA ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LIPID MAPS [lipidmaps.org]

- 5. Lignoceric acid - Wikipedia [en.wikipedia.org]

- 6. Tetracosanoic Acid | C24H48O2 | CID 11197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tuscany-diet.net [tuscany-diet.net]

- 8. Analysis of Lignoceric Acid, Lignoceric Acid Content of Biomass, Lignoceric Acid Content of Seaweed, Lignoceric Acid Content of Algae - Celignis Biomass Analysis Laboratory [celignis.com]

- 9. US8791281B2 - Method for the production of lignoceric acid - Google Patents [patents.google.com]

- 10. getfish.com.au [getfish.com.au]

- 11. Microbial Production of Short Chain Fatty Acids from Lignocellulosic Biomass: Current Processes and Market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Production of Fatty Acid-Derived Valuable Chemicals in Synthetic Microbes [frontiersin.org]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. researchgate.net [researchgate.net]

- 15. merriam-webster.com [merriam-webster.com]

- 16. aocs.org [aocs.org]

- 17. Evaluation of lipid extraction methods for fatty acid quantification and compound-specific δ13C and δ2Hn analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Overview of analytical procedures for fatty and resin acids in the papermaking process :: BioResources [bioresources.cnr.ncsu.edu]

The Genesis of a New Field: A Technical History of Very-Long-Chain Fatty Acids

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Very-long-chain fatty acids (VLCFAs), once an obscure class of lipids, are now recognized as critical players in cellular architecture and signaling, and as central actors in a class of devastating genetic disorders. This technical guide traces the history of their discovery, from initial observations to the elucidation of their metabolic pathways and the development of diagnostic and therapeutic strategies. We provide an in-depth look at the key experiments that defined the field, detailed methodologies for their analysis, quantitative data on their physiological and pathological levels, and visual representations of their core biochemical pathways to serve as a comprehensive resource for the scientific community.

From Obscurity to Clinical Significance: The Early History

For much of the 20th century, cellular fatty acid metabolism was primarily understood through the lens of mitochondrial β-oxidation, a process highly efficient for fatty acids up to 20 carbons in length. The existence and metabolic fate of fatty acids with 22 or more carbons—the very-long-chain fatty acids (VLCFAs)—remained largely enigmatic.[1]

The crucial turning point came from the investigation of a rare, X-linked neurodegenerative disorder, adrenoleukodystrophy (X-ALD). In the 1970s, researchers including James Powers and Yasuo Kishimoto identified abnormal lipid inclusions in the tissues of X-ALD patients, which were found to be esters of cholesterol with unusually long fatty acids, primarily hexacosanoic acid (C26:0).[2] This discovery firmly linked the accumulation of VLCFAs to the pathology of X-ALD.[2][3]

However, the central question remained: why did these VLCFAs accumulate? The established mitochondrial machinery was known to be incapable of handling these long acyl chains.[1][4] The breakthrough came in 1981 , when Drs. Inderjit Singh and Hugo Moser conducted a seminal experiment that shifted the paradigm of fatty acid metabolism.[1][5] They demonstrated conclusively that the oxidation of VLCFAs did not occur in mitochondria, but rather in a different subcellular organelle: the peroxisome .[1][5] This discovery not only explained the biochemical basis of X-ALD but also opened up the entire field of peroxisomal metabolism.

The final piece of the primary puzzle fell into place in 1993 , when the research laboratories of Patrick Aubourg and Jean-Louis Mandel identified the genetic lesion responsible for X-ALD.[1][5] They cloned the causative gene, ABCD1, and identified its protein product, ALDP (Adrenoleukodystrophy Protein), as a transporter located on the peroxisomal membrane.[1][5] Its function is to import VLCFAs (specifically, VLCFA-Coenzyme A esters) into the peroxisome for their degradation.[3][6] A defect in this transporter leads to the toxic accumulation of VLCFAs in the cytosol and subsequently in all tissues.[3][7]

Table 1: Key Milestones in the History of VLCFA Discovery

| Year | Discovery | Key Researchers/Groups | Significance |

| 1976 | Identification of abnormal accumulation of C24:0 and C26:0 fatty acids in the brains of X-ALD patients. | Igarashi, Schaumburg, Kishimoto, Moser | Established the fundamental biochemical marker for X-linked adrenoleukodystrophy.[2] |

| 1981 | Demonstration that VLCFA β-oxidation occurs in peroxisomes, not mitochondria. | Inderjit Singh, Hugo Moser | Redefined the understanding of fatty acid metabolism and identified the cellular site of the X-ALD defect.[1][5] |

| 1993 | Cloning of the ABCD1 gene and identification of its protein product (ALDP) as a peroxisomal transporter. | Patrick Aubourg, Jean-Louis Mandel | Uncovered the genetic and molecular basis of X-ALD.[1][5] |

| Late 1990s | Discovery of Peroxisome Proliferator-Activated Receptors (PPARs) as key regulators of peroxisomal genes. | Various Research Groups | Elucidated a major signaling pathway that controls the expression of VLCFA degradation enzymes.[1] |

| 2000s | Characterization of the ELOVL family of enzymes responsible for VLCFA synthesis (elongation). | Various Research Groups | Detailed the anabolic pathways contributing to VLCFA pools.[3][6] |

The Two Sides of Homeostasis: VLCFA Synthesis and Degradation

VLCFA homeostasis is a tightly controlled balance between two opposing processes: synthesis in the endoplasmic reticulum and degradation in the peroxisome.

Synthesis: The Fatty Acid Elongase (ELOVL) System

The majority of VLCFAs in the body are not derived from diet but are synthesized endogenously from shorter long-chain fatty acids.[3][6] This process, known as elongation, occurs on the cytosolic face of the endoplasmic reticulum and is carried out by a four-enzyme complex. The rate-limiting and substrate-specifying step is catalyzed by a family of enzymes called Elongation of Very-Long-Chain Fatty Acids (ELOVLs) .[6][8]

In mammals, seven ELOVL enzymes have been identified (ELOVL1-7), each with specificity for fatty acids of different lengths and saturation. For the synthesis of the saturated VLCFAs that accumulate in X-ALD:

-

ELOVL6 is primarily responsible for elongating palmitate (C16:0) up to stearate (B1226849) (C18:0) and slightly beyond.[3][6][9]

-

ELOVL1 takes over to elongate fatty acids from C20 up to C26 and longer.[3][6][9]

In X-ALD, the failure to import VLCFA-CoA into peroxisomes leads to an increase in their cytosolic concentration. This excess substrate is then available for further elongation by ELOVL1, exacerbating the accumulation of C26:0 and longer fatty acids.[3][9]

Degradation: Peroxisomal β-Oxidation

Peroxisomal β-oxidation is a multi-step cyclical process that shortens a VLCFA by two carbons per cycle. The resulting medium-chain fatty acids can then be transported to mitochondria for complete oxidation. The key enzymes in this pathway are Acyl-CoA Oxidase 1 (ACOX1), L-/D-bifunctional protein (MFP-1/2), and thiolase.[1]

The expression of these critical enzymes is transcriptionally regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) .[1][10] PPARα is a nuclear receptor that, when activated by ligands (such as fatty acids themselves or hypolipidemic drugs like fibrates), forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their transcription.[10][11]

Quantitative Analysis: The Diagnostic Cornerstone

The diagnosis of X-ALD and other peroxisomal disorders relies on the precise quantification of VLCFA levels in patient samples, typically plasma or cultured fibroblasts.[3][4] The absolute concentration of C26:0 and its ratio relative to shorter fatty acids (C22:0 and C24:0) are the key diagnostic markers.[4][12]

Table 2: Representative Plasma VLCFA Levels in Healthy Controls vs. X-ALD Patients

| Analyte | Healthy Controls (μmol/L) | X-ALD Male Patients (μmol/L) | Parameter Significance |

| C22:0 (Behenic Acid) | 20 - 90 | 20 - 90 | Generally unchanged, used as an internal reference. |

| C24:0 (Lignoceric Acid) | 25 - 95 | Often moderately elevated | Part of a key diagnostic ratio. |

| C26:0 (Cerotic Acid) | 0.15 - 0.60 | > 1.0 (Typically 2.0 - 8.0) | The primary diagnostic marker; levels show minimal overlap with controls.[13] |

| Ratio C24:0 / C22:0 | 0.32 - 0.95 | > 1.0 (Typically 1.1 - 2.0) | Highly sensitive and specific diagnostic ratio.[13] |

| Ratio C26:0 / C22:0 | 0.00 - 0.02 | > 0.03 (Typically 0.04 - 0.20) | Highly sensitive and specific diagnostic ratio.[13] |

Note: Ranges are approximate and can vary slightly between analytical laboratories. Data compiled from multiple sources.[13][14]

While plasma VLCFA analysis is highly reliable for affected males, approximately 10-15% of female carriers for X-ALD may have normal VLCFA levels.[3][4] For these individuals, genetic testing is the definitive diagnostic method.[4] More recently, the measurement of C26:0-lysophosphatidylcholine (C26:0-lyso-PC) in dried blood spots has emerged as a superior biomarker, especially for newborn screening and identifying female carriers.[4]

Experimental Protocols: Quantifying VLCFAs by GC-MS

The gold-standard method for the diagnostic measurement of total VLCFA levels is gas chromatography-mass spectrometry (GC-MS).[12][15] This technique offers high sensitivity and specificity, allowing for the accurate quantification of individual fatty acid species.

Foundational Experiment: Subcellular Localization of VLCFA Oxidation

-

Objective: To determine the subcellular location of lignoceric acid (C24:0) oxidation.[1]

-

Methodology:

-

Subcellular Fractionation: Rat liver was homogenized and subjected to differential centrifugation to isolate a crude fraction containing both mitochondria and peroxisomes.

-

Density Gradient Centrifugation: This crude fraction was layered onto a sucrose (B13894) density gradient and centrifuged at high speed, separating organelles based on their density.

-

Fraction Analysis: Individual fractions were collected and assayed for marker enzymes specific to mitochondria (e.g., succinate (B1194679) dehydrogenase) and peroxisomes (e.g., catalase).

-

Oxidation Assay: Each fraction was incubated with radiolabeled 14C-lignoceric acid. The rate of β-oxidation was measured by quantifying the production of radiolabeled acetyl-CoA.

-

-

Pivotal Result: The peak of lignoceric acid oxidation activity coincided with the peroxisomal marker fractions, not the mitochondrial fractions, demonstrating that VLCFA breakdown occurs in peroxisomes.[1]

Standard Protocol: VLCFA Quantification from Plasma

-

Objective: To accurately measure the total concentration of C22:0, C24:0, and C26:0 fatty acids in a plasma sample.

-

Methodology:

-

Internal Standard Spiking: A known quantity of an internal standard (e.g., deuterated C26:0 or a fatty acid with an odd number of carbons like C23:0) is added to the plasma sample (typically 100-200 μL).

-

Hydrolysis: Since most fatty acids in plasma are esterified to complex lipids, a strong acid or base (e.g., methanolic HCl or KOH) is added, and the sample is heated (e.g., 100°C for 1-2 hours) to hydrolyze the esters and liberate the free fatty acids.[16][17]

-

Extraction: The fatty acids are extracted from the aqueous mixture into an organic solvent, typically hexane. The organic layer is collected and the solvent is evaporated under a stream of nitrogen.[16]

-

Derivatization: To make the fatty acids volatile for gas chromatography, they are converted into fatty acid methyl esters (FAMEs). This is often accomplished during the acidic hydrolysis step (transesterification) or by adding a derivatizing agent like BF3-methanol.

-

GC-MS Analysis: The FAMEs are reconstituted in a small volume of solvent and injected into the GC-MS.

-

Gas Chromatography (GC): The FAMEs are separated based on their boiling points and polarity as they pass through a long capillary column. Shorter chain FAMEs elute before longer chain FAMEs.

-

Mass Spectrometry (MS): As each FAME elutes from the GC column, it is ionized and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio, creating a unique fragmentation pattern (mass spectrum) for each fatty acid that allows for definitive identification and quantification.

-

-

Quantification: The abundance of each target fatty acid (C22:0, C24:0, C26:0) is measured by comparing its peak area to that of the known amount of internal standard.

-

Conclusion and Future Directions

The journey from the initial description of a storage disease to the detailed molecular understanding of VLCFA metabolism represents a triumph of curiosity-driven and clinically-focused research. The discovery of the peroxisomal β-oxidation pathway and the central role of the ABCD1 transporter has not only provided the tools for the diagnosis of X-ALD but has also paved the way for developing novel therapeutic strategies. Current research focuses on gene therapy to replace the faulty ABCD1 gene, small molecules to reduce VLCFA synthesis or enhance the expression of redundant transporters (like ABCD2), and strategies to mitigate the downstream inflammatory and oxidative stress caused by VLCFA accumulation.[12] The history of VLCFAs serves as a powerful example of how understanding a rare disease can illuminate fundamental principles of biology, with implications that extend far beyond the initial disorder.

References

- 1. Regulation of the peroxisomal beta-oxidation-dependent pathway by peroxisome proliferator-activated receptor alpha and kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα | Semantic Scholar [semanticscholar.org]

- 3. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 7. Adrenoleukodystrophy - Wikipedia [en.wikipedia.org]

- 8. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Positive regulation of the peroxisomal beta-oxidation pathway by fatty acids through activation of peroxisome proliferator-activated receptors (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Defining diagnostic cutoffs in neurological patients for serum very long chain fatty acids (VLCFA) in genetically confirmed X-Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetracosanoate: From Molecular Properties to Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetracosanoate, a very-long-chain saturated fatty acid. The document details its chemical and physical properties, biological roles, and associated metabolic pathways. Furthermore, it offers in-depth experimental protocols for its quantification and visualization of key biological processes, aiming to support research and development in related fields.

Core Concepts: Understanding this compound

This compound, also known as lignoceric acid, is a saturated fatty acid with a 24-carbon backbone. In biological systems, it exists as the fatty acid itself, its conjugate base (this compound), or as a component of more complex lipids like cerebrosides and sphingomyelin. Its esters, such as methyl this compound and ethyl this compound, are common derivatives used in research and analysis.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound and its common derivatives is fundamental for its study. The following table summarizes key identifiers and properties.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Tetracosanoic Acid | 557-59-5[1][2][3][4][5][6] | C₂₄H₄₈O₂[2][3][4][5][6] | 368.64[5] |

| This compound (anion) | 46927-71-3[7] | C₂₄H₄₇O₂⁻[7] | 367.6[7] |

| Methyl this compound | 2442-49-1[8][9][10][11][12] | C₂₅H₅₀O₂[8][9][11] | 382.66[8][9][10] |

| Ethyl this compound | 24634-95-5[13][14] | C₂₆H₅₂O₂[13] | 396.69[13] |

Biological Significance and Metabolic Pathways

Tetracosanoic acid is a significant very-long-chain fatty acid (VLCFA) in human metabolism. It is a component of sphingolipids, which are crucial for the proper functioning of the nervous system, particularly in the formation of myelin. The metabolism of tetracosanoic acid primarily occurs through β-oxidation within peroxisomes.

Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids

Unlike shorter-chain fatty acids that are metabolized in the mitochondria, VLCFAs like tetracosanoic acid undergo initial chain-shortening β-oxidation in peroxisomes. This pathway is essential for breaking down these long fatty acids into shorter chains that can then be further metabolized in the mitochondria.

The following diagram illustrates the key steps in the peroxisomal β-oxidation of a very-long-chain fatty acid such as this compound.

Caption: Peroxisomal β-oxidation of very-long-chain fatty acids.

Clinical Relevance: Peroxisomal Disorders

Defects in the peroxisomal β-oxidation pathway can lead to the accumulation of VLCFAs, including tetracosanoic acid, in tissues and plasma. This accumulation is a key biomarker for a group of genetic disorders known as peroxisomal disorders.[15]

-

X-linked Adrenoleukodystrophy (X-ALD): This is the most common peroxisomal disorder, caused by mutations in the ABCD1 gene, which codes for a peroxisomal membrane transporter. The impaired transport of VLCFA-CoA into the peroxisome leads to their accumulation, causing demyelination of nerve cells.[15]

-

Zellweger Spectrum Disorders (ZSDs): This is a group of autosomal recessive disorders caused by mutations in genes required for peroxisome biogenesis. The absence or dysfunction of peroxisomes leads to the accumulation of VLCFAs and other metabolites.[15]

Experimental Analysis of this compound

Accurate quantification of tetracosanoic acid is crucial for the diagnosis and monitoring of peroxisomal disorders and for research into lipid metabolism. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Experimental Workflow

The general workflow for the analysis of this compound from biological samples involves several key steps, from sample preparation to data analysis.

References

- 1. Tetracosanoic Acid | C24H48O2 | CID 11197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 557-59-5: Tetracosanoic acid | CymitQuimica [cymitquimica.com]

- 3. Tetracosanoic acid (Lignoceric acid), Long chain saturated fatty acid (CAS 557-59-5) | Abcam [abcam.com]

- 4. Tetracosanoic acid, 557-59-5 | BroadPharm [broadpharm.com]

- 5. larodan.com [larodan.com]

- 6. Tetracosanoic acid [webbook.nist.gov]

- 7. This compound | C24H47O2- | CID 5461021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. larodan.com [larodan.com]

- 9. scbt.com [scbt.com]

- 10. Methyl this compound analytical standard 2442-49-1 [sigmaaldrich.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Tetracosanoic acid, methyl ester [webbook.nist.gov]

- 13. Ethyl this compound [webbook.nist.gov]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physical Properties of Tetracosanoate Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracosanoate, also known as lignocerate, is the conjugate base of tetracosanoic acid (lignoceric acid), a very long-chain saturated fatty acid (VLCFA) with the chemical formula C₂₄H₄₈O₂.[1][2][3][4] Found in various natural sources such as wood tar, cerebrosides, and in small amounts in many natural fats, tetracosanoic acid and its crystalline forms are of significant interest in various scientific and industrial fields, including drug development, material science, and human metabolism.[2][4][5] Deficiencies in the peroxisomal oxidation of VLCFAs, including lignoceric acid, are linked to serious genetic disorders like Zellweger syndrome and X-linked adrenoleukodystrophy.[6]

This technical guide provides a comprehensive overview of the physical properties of this compound crystals, focusing on their structure, thermal behavior, and spectroscopic characteristics. Detailed experimental protocols for the characterization of these crystals are also provided to aid researchers in their investigations.

General Physical Properties

Tetracosanoic acid is a white, crystalline solid at room temperature. It is a hydrophobic molecule with very low solubility in water.[2] Key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₄H₄₈O₂ | [1][2][4] |

| Molecular Weight | 368.6 g/mol | [1][2][4] |

| Melting Point | 84.2 °C | [3] |

| Boiling Point | 272 °C at 10 mmHg | [5] |

| Appearance | White crystalline powder or flakes | [5] |

Crystalline Structure and Polymorphism

An X-ray diffraction (XRD) pattern of powdered lignoceric acid provides insight into its crystalline nature. The diffraction pattern exhibits sharp peaks, indicating a well-ordered crystalline structure.

Table 1: X-ray Diffraction Data for Lignoceric Acid Powder

| 2θ (degrees) | d-spacing (Å) | Relative Intensity |

| ~5.7 | ~15.5 | Strong |

| ~7.6 | ~11.6 | Medium |

| ~11.4 | ~7.7 | Medium |

| ~17.1 | ~5.2 | Weak |

| ~21.5 | ~4.1 | Strong |

| ~22.9 | ~3.9 | Medium |

Note: The 2θ values are approximate and can vary slightly depending on the specific polymorph and experimental conditions.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique to study the thermal transitions of fatty acid crystals, such as melting and crystallization, and to identify different polymorphic forms. The DSC thermogram of tetracosanoic acid will show endothermic peaks corresponding to the melting of different polymorphs upon heating and exothermic peaks corresponding to their crystallization upon cooling.

Table 2: Thermal Properties of Tetracosanoic Acid from DSC

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (J/g) |

| Melting | ~80-82 | ~84.2 | Data not available |

| Crystallization | Data not available | Data not available | Data not available |

Note: The exact temperatures and enthalpy values can be influenced by the heating/cooling rate and the sample's thermal history.

Spectroscopic Characterization

Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are invaluable for probing the molecular structure and packing of this compound crystals.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of crystalline tetracosanoic acid displays characteristic absorption bands corresponding to the vibrations of its functional groups. The positions and shapes of these bands can provide information about the conformation of the hydrocarbon chain and the hydrogen bonding of the carboxylic acid groups, which differ between polymorphs.

Table 3: Key FTIR Absorption Bands for Crystalline Tetracosanoic Acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~2955 & ~2850 | C-H stretching | Asymmetric and symmetric stretching of CH₂ groups in the alkyl chain. |

| ~1700 | C=O stretching | Stretching of the carbonyl group in the carboxylic acid dimer. |

| ~1470 & ~1460 | CH₂ scissoring | Bending vibration of CH₂ groups. Splitting of this band can indicate specific crystal packing. |

| ~940 | O-H out-of-plane bend | Characteristic of the hydrogen-bonded carboxylic acid dimer. |

| ~720 | CH₂ rocking | Rocking vibration of the methylene (B1212753) groups. |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of crystalline this compound is characterized by strong C-H and C-C stretching modes. The low-frequency region of the Raman spectrum (below 200 cm⁻¹) is particularly sensitive to the crystal lattice vibrations (phonons) and can be used to differentiate between polymorphs.

Table 4: Prominent Raman Bands for Crystalline Tetracosanoic Acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~2880 & ~2845 | C-H stretching | Symmetric and asymmetric stretching of CH₂ groups. |

| ~1460 & ~1440 | CH₂ bending | Scissoring and twisting modes of the methylene groups. |

| ~1300 | CH₂ twisting | Twisting vibration of the methylene groups. |

| ~1130 & ~1060 | C-C stretching | Skeletal stretching vibrations of the carbon backbone. |

| < 200 | Lattice vibrations | Phonon modes that are characteristic of the specific crystal packing. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducible research.

Crystal Growth for X-ray Diffraction

Obtaining single crystals of sufficient quality is crucial for single-crystal XRD analysis. Slow evaporation from a suitable solvent is a common method for growing fatty acid crystals.

Protocol:

-

Solvent Selection: Dissolve a small amount of tetracosanoic acid in various solvents (e.g., hexane, ethanol, acetone, chloroform) at an elevated temperature to determine a solvent in which it has moderate solubility.

-

Solution Preparation: Prepare a saturated or near-saturated solution of tetracosanoic acid in the chosen solvent by gently heating and stirring.

-

Filtration: Filter the warm solution through a pre-warmed filter to remove any insoluble impurities.

-

Slow Evaporation: Transfer the filtered solution to a clean crystallization dish or vial. Cover the container loosely to allow for slow evaporation of the solvent at a constant temperature.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully remove them from the solution using a spatula or forceps and allow them to dry.

X-ray Diffraction (XRD) Analysis

Powder XRD is used to identify the crystalline phases present in a sample.

Protocol:

-

Sample Preparation: Finely grind the this compound crystals into a homogeneous powder using an agate mortar and pestle.

-

Sample Mounting: Mount the powdered sample onto a low-background sample holder.

-

Data Acquisition: Place the sample holder in the diffractometer. Set the X-ray source (commonly Cu Kα, λ = 1.54 Å) and detector parameters. Scan a 2θ range (e.g., 2° to 40°) with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: Process the raw data to identify the peak positions (2θ), intensities, and calculate the corresponding d-spacings using Bragg's Law (nλ = 2d sinθ).

Differential Scanning Calorimetry (DSC) Analysis

DSC is used to determine the thermal transitions of the crystals.

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound crystal sample into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample during heating.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25°C).

-

Heat the sample to a temperature above its melting point (e.g., 100°C) at a controlled rate (e.g., 5-10°C/min).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 5-10°C/min).

-

Reheat the sample under the same conditions as the first heating scan.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpies of melting and crystallization.

Attenuated Total Reflectance-Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient method for obtaining the infrared spectrum of solid samples with minimal preparation.

Protocol:

-

Instrument Setup: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Collect a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the powdered this compound crystals directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 or 64 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform ATR correction and baseline correction on the resulting spectrum.

Raman Spectroscopy

Raman spectroscopy provides detailed information about the vibrational modes of the crystal lattice.

Protocol:

-

Sample Preparation: Place a small amount of the crystalline powder on a microscope slide or in a capillary tube.

-

Instrument Setup: Place the sample under the microscope objective of the Raman spectrometer.

-

Data Acquisition:

-

Select an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) and power to avoid sample degradation.

-

Focus the laser onto the sample.

-

Acquire the Raman spectrum over a desired spectral range (e.g., 100 to 3200 cm⁻¹) with a suitable acquisition time and number of accumulations.

-

-

Data Processing: Perform baseline correction and cosmic ray removal on the collected spectrum.

Conclusion